p-Tyramine-d4 Hydrochloride

Übersicht

Beschreibung

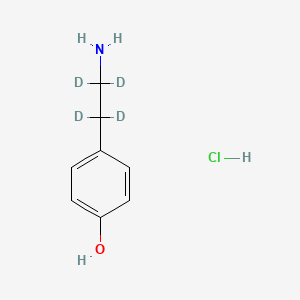

Tyramine-d4 (hydrochloride) is a deuterated form of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. It is commonly used as an internal standard for the quantification of tyramine by gas chromatography or liquid chromatography-mass spectrometry . Tyramine itself is known for its role in inducing the release of catecholamines, which are neurotransmitters involved in the body’s response to stress and other functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tyramine-d4 (hydrochloride) involves the deuteration of tyramineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods: Industrial production of Tyramine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm its isotopic purity and chemical composition .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tyramin-d4 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tyramin kann zu entsprechenden Aldehyden oder Säuren oxidiert werden.

Reduktion: Reduktionsreaktionen können Tyramin in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Tyramin-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: 4-Hydroxyphenylessigsäure.

Reduktion: Verschiedene Amin-Derivate.

Substitution: Halogenierte oder alkylierte Tyramin-Derivate.

Wissenschaftliche Forschungsanwendungen

Tyramin-d4 (Hydrochlorid) wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen beinhalten:

Chemie: Verwendung als interner Standard in der analytischen Chemie für die Quantifizierung von Tyramin in verschiedenen Proben.

Biologie: Einsatz in Studien, die sich mit der Neurotransmitterfreisetzung und dem Stoffwechsel befassen.

Medizin: Verwendung in pharmakokinetischen Studien, um den Metabolismus und die Verteilung von Tyramin im Körper zu verstehen.

Industrie: Verwendung in der Qualitätskontrolle von Lebensmitteln, um die Tyramin-Gehalte zu überwachen

5. Wirkmechanismus

Tyramin-d4 (Hydrochlorid) entfaltet seine Wirkungen, indem es die Wirkung von Tyramin nachahmt. Tyramin induziert die Freisetzung von Katecholaminen wie Noradrenalin und Dopamin aus Nervenenden. Diese Freisetzung wird durch die Aktivierung des Trace-Amin-assoziierten Rezeptors 1 (TAAR1) vermittelt. Die Interaktion mit TAAR1 führt zu verschiedenen physiologischen Reaktionen, einschließlich erhöhter Herzfrequenz und Blutdruck .

Ähnliche Verbindungen:

Tyramin: Die nicht-deuterierte Form von Tyramin-d4 (Hydrochlorid).

Phenylethylamin: Eine weitere Monoaminverbindung mit ähnlicher Struktur und Funktion.

Octopamin: Ein biogenes Amin mit ähnlichen physiologischen Wirkungen

Einzigartigkeit: Tyramin-d4 (Hydrochlorid) ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für analytische Zwecke macht. Die Anwesenheit von Deuteriumatomen bietet eindeutige massenspektrometrische Eigenschaften, die eine genaue Quantifizierung und Analyse von Tyramin in komplexen biologischen Proben ermöglichen .

Wirkmechanismus

Tyramine-d4 (hydrochloride) exerts its effects by mimicking the action of tyramine. Tyramine induces the release of catecholamines, such as norepinephrine and dopamine, from nerve terminals. This release is mediated through the activation of trace amine-associated receptor 1 (TAAR1). The interaction with TAAR1 leads to various physiological responses, including increased heart rate and blood pressure .

Vergleich Mit ähnlichen Verbindungen

Tyramine: The non-deuterated form of Tyramine-d4 (hydrochloride).

Phenylethylamine: Another monoamine compound with similar structure and function.

Octopamine: A biogenic amine with similar physiological effects

Uniqueness: Tyramine-d4 (hydrochloride) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of tyramine in complex biological samples .

Biologische Aktivität

p-Tyramine-d4 Hydrochloride is a stable isotope-labeled compound of tyramine, a biogenic amine involved in various physiological processes. This compound is utilized in research to track metabolic pathways and understand the biological mechanisms of trace amines. This article reviews the biological activity of this compound, focusing on its interactions, effects on neurotransmitter systems, and potential implications in clinical settings.

- Chemical Formula : CHDClNO

- Molecular Weight : 177.66 g/mol

- CAS Number : 1189884-47-6

- Appearance : White solid

This compound is primarily recognized for its role in modulating neurotransmitter release and its interaction with monoamine oxidase (MAO) enzymes. Research indicates that tyramine can influence the levels of catecholamines and other neurotransmitters, potentially affecting mood and behavior.

-

Monoamine Oxidase Inhibition :

- Studies have demonstrated that tyramine derivatives can inhibit MAO activity, which is crucial for the breakdown of monoamines like dopamine and serotonin. Inhibition of MAO leads to increased levels of these neurotransmitters, which can have significant implications for mood regulation and neuroprotection .

-

Trace Amine Receptor Activation :

- p-Tyramine and its isotopically labeled form are known to activate trace amine-associated receptors (TAARs), which are implicated in various neurological functions. Activation of these receptors may modulate dopaminergic signaling pathways, influencing conditions such as depression and Parkinson's disease .

Clinical Implications

Recent research highlights the potential clinical relevance of this compound in understanding neurodegenerative diseases and psychiatric disorders. For instance:

- Parkinson's Disease : Elevated levels of trace amines, including tyramine, have been observed in patients with Parkinson's disease (PD). Studies suggest that these compounds may serve as biomarkers for disease progression, indicating their importance in early diagnosis and treatment strategies .

- Depression : The modulation of monoamines through MAO inhibition by compounds like p-Tyramine-d4 may offer therapeutic avenues for treating depression. The ability to enhance serotonin and dopamine levels could provide a basis for developing antidepressant therapies .

Table 1: Comparison of Biological Activity

| Property | This compound | Tyramine (Natural) |

|---|---|---|

| MAO Inhibition IC50 (μM) | 7.19 ± 0.32 | Varies |

| Trace Amine Receptor Activity | Yes | Yes |

| Clinical Relevance | High | Moderate |

Case Studies

- Study on Trace Amine Levels in Parkinson's Disease :

- Monoamine Modulation in Depression :

Eigenschaften

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662224 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189884-47-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.